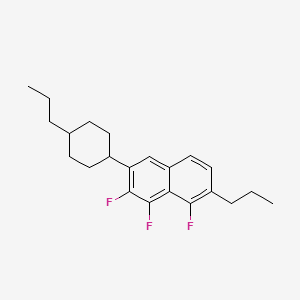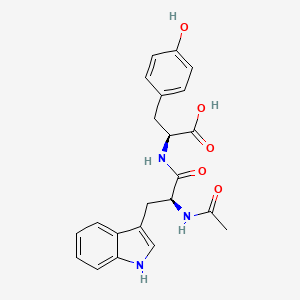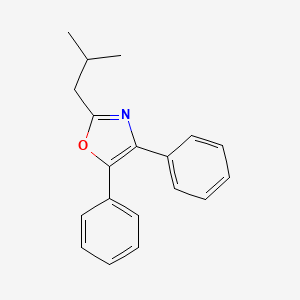![molecular formula C32H42O3 B14187229 1-{4-[(4'-Pentyl[1,1'-biphenyl]-4-yl)methoxy]phenyl}octane-1,3-diol CAS No. 915316-39-1](/img/structure/B14187229.png)
1-{4-[(4'-Pentyl[1,1'-biphenyl]-4-yl)methoxy]phenyl}octane-1,3-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{4-[(4’-Pentyl[1,1’-biphenyl]-4-yl)methoxy]phenyl}octane-1,3-diol is a complex organic compound featuring a biphenyl core with a pentyl substituent and an octane-1,3-diol moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-[(4’-Pentyl[1,1’-biphenyl]-4-yl)methoxy]phenyl}octane-1,3-diol typically involves multiple steps, starting with the formation of the biphenyl core. The pentyl group is introduced via Friedel-Crafts alkylation, followed by the attachment of the methoxy group through nucleophilic substitution. The final step involves the addition of the octane-1,3-diol moiety, which can be achieved through a series of esterification and reduction reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
1-{4-[(4’-Pentyl[1,1’-biphenyl]-4-yl)methoxy]phenyl}octane-1,3-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The methoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
1-{4-[(4’-Pentyl[1,1’-biphenyl]-4-yl)methoxy]phenyl}octane-1,3-diol has various applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-{4-[(4’-Pentyl[1,1’-biphenyl]-4-yl)methoxy]phenyl}octane-1,3-diol involves its interaction with specific molecular targets. The biphenyl core and hydroxyl groups may facilitate binding to proteins or enzymes, modulating their activity. The compound’s effects are mediated through pathways involving oxidative stress and inflammation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-{4-[(4’-Hexyl[1,1’-biphenyl]-4-yl)methoxy]phenyl}octane-1,3-diol
- 1-{4-[(4’-Pentyl[1,1’-biphenyl]-4-yl)methoxy]phenyl}hexane-1,3-diol
Uniqueness
1-{4-[(4’-Pentyl[1,1’-biphenyl]-4-yl)methoxy]phenyl}octane-1,3-diol is unique due to its specific combination of functional groups and structural features. The presence of both the biphenyl core and the octane-1,3-diol moiety provides distinct chemical and biological properties, setting it apart from similar compounds.
Eigenschaften
CAS-Nummer |
915316-39-1 |
|---|---|
Molekularformel |
C32H42O3 |
Molekulargewicht |
474.7 g/mol |
IUPAC-Name |
1-[4-[[4-(4-pentylphenyl)phenyl]methoxy]phenyl]octane-1,3-diol |
InChI |
InChI=1S/C32H42O3/c1-3-5-7-9-25-11-15-27(16-12-25)28-17-13-26(14-18-28)24-35-31-21-19-29(20-22-31)32(34)23-30(33)10-8-6-4-2/h11-22,30,32-34H,3-10,23-24H2,1-2H3 |
InChI-Schlüssel |
ZZKSVCQLLUCLQU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)COC3=CC=C(C=C3)C(CC(CCCCC)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{(E)-[(2-Hydroxypropyl)imino]methyl}-4-[2-(4-nitrophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14187147.png)
![2,2-Dimethyl-N-[3-(trimethoxysilyl)propyl]propanamide](/img/structure/B14187151.png)







![{4-Bromo-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methanol](/img/structure/B14187206.png)

![Ethyl 3,4-bis[(octadec-9-en-1-yl)oxy]benzoate](/img/structure/B14187221.png)


